Cas no 2098087-29-5 (methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate)

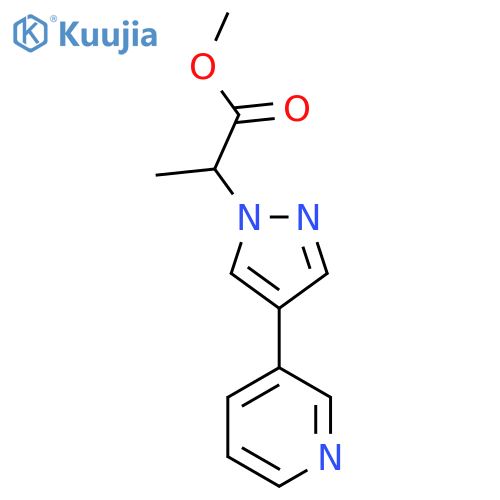

2098087-29-5 structure

商品名:methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate

methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- AKOS026724426

- methyl 2-(4-pyridin-3-ylpyrazol-1-yl)propanoate

- starbld0036962

- methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate

- 2098087-29-5

- F2198-5743

-

- インチ: 1S/C12H13N3O2/c1-9(12(16)17-2)15-8-11(7-14-15)10-4-3-5-13-6-10/h3-9H,1-2H3

- InChIKey: WFXAXNCXNNFDGB-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C(C)N1C=C(C2C=NC=CC=2)C=N1)=O

計算された属性

- せいみつぶんしりょう: 231.100776666g/mol

- どういたいしつりょう: 231.100776666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 273

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M291386-500mg |

methyl 2-(4-(pyridin-3-yl)-1h-pyrazol-1-yl)propanoate |

2098087-29-5 | 500mg |

$ 365.00 | 2022-06-04 | ||

| TRC | M291386-100mg |

methyl 2-(4-(pyridin-3-yl)-1h-pyrazol-1-yl)propanoate |

2098087-29-5 | 100mg |

$ 95.00 | 2022-06-04 | ||

| Life Chemicals | F2198-5743-1g |

methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate |

2098087-29-5 | 95%+ | 1g |

$580.0 | 2023-09-06 | |

| Life Chemicals | F2198-5743-5g |

methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate |

2098087-29-5 | 95%+ | 5g |

$1909.0 | 2023-09-06 | |

| Life Chemicals | F2198-5743-0.25g |

methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate |

2098087-29-5 | 95%+ | 0.25g |

$523.0 | 2023-09-06 | |

| Life Chemicals | F2198-5743-2.5g |

methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate |

2098087-29-5 | 95%+ | 2.5g |

$1267.0 | 2023-09-06 | |

| Life Chemicals | F2198-5743-10g |

methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate |

2098087-29-5 | 95%+ | 10g |

$2675.0 | 2023-09-06 | |

| TRC | M291386-1g |

methyl 2-(4-(pyridin-3-yl)-1h-pyrazol-1-yl)propanoate |

2098087-29-5 | 1g |

$ 570.00 | 2022-06-04 | ||

| Life Chemicals | F2198-5743-0.5g |

methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate |

2098087-29-5 | 95%+ | 0.5g |

$551.0 | 2023-09-06 |

methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

2098087-29-5 (methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate) 関連製品

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬